![molecular formula C14H10Cl2N4O2S B2485671 5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide CAS No. 861210-32-4](/img/structure/B2485671.png)

5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

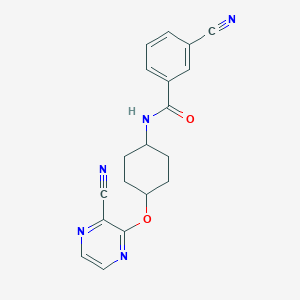

Molecular Structure Analysis

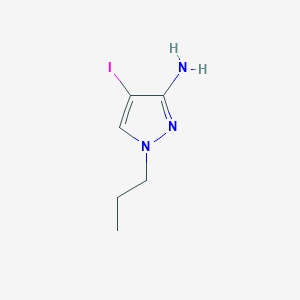

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The benzodioxin ring provides a rigid, planar structure, while the triazolo and pyrimidine rings introduce additional nitrogen atoms into the molecule . These nitrogen atoms could potentially participate in hydrogen bonding or other interactions.Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by its various functional groups. For instance, the sulfur atom in the methyl sulfide group could potentially be oxidized, and the nitrogen atoms in the triazolo and pyrimidine rings could potentially participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple polar functional groups would likely make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

- Researchers have investigated the compound’s ability to inhibit microbial growth. Its structural features, including the dichloro-benzodioxin moiety, contribute to its antimicrobial effects. Further studies are needed to understand its mechanism of action and potential clinical applications .

- The compound’s triazolo-pyrimidine ring system may play a role in antiviral activity. Scientists have explored its efficacy against specific viruses, such as herpes simplex virus (HSV) or influenza. Elucidating its interactions with viral proteins could lead to novel antiviral drug development .

- Some investigations suggest that derivatives of this compound exhibit antihypertensive effects. Researchers have studied their impact on blood pressure regulation, possibly through interactions with ion channels or receptors .

- The benzodioxinyl-triazolopyrimidine scaffold has been evaluated for its potential in managing diabetes. It may modulate glucose metabolism or insulin signaling pathways. Further studies are necessary to validate its efficacy and safety .

- Preliminary data indicate that certain derivatives possess anticancer properties. These compounds might interfere with tumor cell growth, apoptosis, or angiogenesis. Researchers continue to explore their potential as cancer therapeutics .

- The compound’s positive allosteric modulation of AMPA receptors has drawn interest. AMPA receptors play a crucial role in synaptic transmission and memory. Investigating its impact on neuronal function could lead to novel treatments for neurological disorders .

Antimicrobial Activity

Antiviral Properties

Antihypertensive Potential

Antidiabetic Effects

Anticancer Activity

AMPA Receptor Modulation

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For instance, compounds containing the imidazole moiety are known to interact with a broad range of targets due to their diverse chemical and biological properties .

Mode of Action

The mode of action would depend on the specific target. For example, some imidazole derivatives are known to inhibit certain enzymes, thereby modulating the biochemical pathways in which these enzymes are involved .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, compounds containing the 1,4-benzodioxin moiety are often highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.

Eigenschaften

IUPAC Name |

5-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4O2S/c1-23-14-18-13-17-8(2-3-20(13)19-14)10-11(16)7(15)6-9-12(10)22-5-4-21-9/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATBVBKFXOCMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN2C=CC(=NC2=N1)C3=C4C(=CC(=C3Cl)Cl)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1-Adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol](/img/structure/B2485592.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2485593.png)

![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)

![3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2485604.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)

![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)

![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)